BenchChemオンラインストアへようこそ!

Tegafur

Pharmacokinetics DPD Inhibition Prodrug Bioactivation

Tegafur is an oral 5-FU prodrug whose procurement value depends on fixed-combination formulation. UFT (tegafur:uracil 1:4) uses moderate DPD inhibition for the lowest FBAL/5-FU ratio, minimizing neuro/cardiotoxicity in adjuvant regimens >6 months and providing superior hematologic safety. S-1 (tegafur:gimeracil:oteracil 1:0.4:1) delivers ~180-fold stronger DPD inhibition, yielding 3-fold higher 5-FU exposure at 16-fold lower tegafur dose, plus GI mucosal protection absent from UFT and capecitabine. These formulation-specific profiles preclude therapeutic interchange; select UFT for neutropenia avoidance or S-1 for dose-sparing and reduced hand-foot syndrome.

Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
CAS No. 82294-77-7
Cat. No. B7772328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegafur
CAS82294-77-7
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
InChIKeyWFWLQNSHRPWKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.9 [ug/mL] (The mean of the results at pH 7.4)
Partly miscible

Structure & Identifiers


Interactive Chemical Structure Model





Tegafur (CAS 82294-77-7) for Scientific Procurement: Prodrug Differentiation and Combination Formulation Overview


Tegafur (CAS 82294-77-7, molecular formula C8H9FN2O3, molecular weight 200.17) is an oral prodrug of 5-fluorouracil (5-FU), classified as a fluoropyrimidine antimetabolite [1]. Upon administration, tegafur undergoes hepatic biotransformation primarily via cytochrome P450 2A6 to release the active antineoplastic agent 5-FU, which subsequently inhibits thymidylate synthase and disrupts DNA synthesis [2]. Tegafur is rarely used as a single agent; it is almost exclusively formulated in combination products with biochemical modulators—specifically UFT (tegafur + uracil in a 1:4 molar ratio) and S-1/Teysuno (tegafur + gimeracil + oteracil potassium in a 1:0.4:1 molar ratio)—designed to enhance 5-FU bioavailability and reduce toxicity [3]. The compound's procurement value derives entirely from its role as the 5-FU precursor in these fixed-combination products, where the specific modulator composition defines clinically meaningful differentiation from alternative fluoropyrimidines such as capecitabine and intravenous 5-FU.

Why Tegafur Formulations (UFT and S-1) Cannot Be Interchanged with Capecitabine or Intravenous 5-FU Without Quantitative Justification


Tegafur-based combination products cannot be substituted with alternative fluoropyrimidines (capecitabine or intravenous 5-FU) or with each other (UFT vs. S-1) without measurable clinical consequence. The fundamental differentiation lies in the distinct biochemical modulator components: uracil in UFT provides moderate, reversible dihydropyrimidine dehydrogenase (DPD) inhibition to slow 5-FU catabolism [1], whereas gimeracil (CDHP) in S-1 delivers approximately 180-fold more potent DPD inhibition than uracil, resulting in a 3-fold higher 5-FU exposure at a 16-fold lower tegafur dose compared to tegafur alone [2]. Additionally, the inclusion of oteracil potassium in S-1 confers gastrointestinal protection by inhibiting orotate phosphoribosyltransferase specifically in GI mucosa—a feature absent from both UFT and capecitabine [3]. These formulation-level differences produce quantifiably distinct efficacy and toxicity profiles that preclude simple therapeutic interchange. The evidence presented below establishes exactly where these differences are measured and why they matter for procurement decisions in both clinical research and industrial applications.

Tegafur Formulation Comparative Evidence: UFT and S-1 Quantitative Differentiation from Capecitabine and Intravenous 5-FU


S-1 (Tegafur/Gimeracil/Oteracil) Produces 3-Fold Higher 5-FU Exposure Than Tegafur Alone Despite 16-Fold Lower Tegafur Dose

In a phase I randomized crossover study of 12 patients with advanced solid tumors, S-1 administration (50 mg oral single dose, containing tegafur + gimeracil + oteracil potassium) resulted in significantly greater 5-FU exposure compared to tegafur alone (FT) administered at 800 mg—a 16-fold higher dose. Specifically, the area under the plasma concentration-time curve for 5-FU (AUC0-inf) was approximately 3-fold higher following S-1 than following FT alone (p ≤ 0.0007) [1]. This effect is attributable to gimeracil (CDHP), a potent reversible DPD inhibitor that reduces 5-FU catabolism. Simultaneously, plasma concentrations of the neurotoxic metabolite α-fluoro-β-alanine (FBAL) were significantly lower with S-1 compared to FT alone (p < 0.0001) [1].

Pharmacokinetics DPD Inhibition Prodrug Bioactivation

S-1 (Tegafur/Gimeracil/Oteracil) Demonstrates 49-Fold Lower Hand-Foot Syndrome Reporting Odds Ratio Versus Capecitabine in Japanese Pharmacovigilance Database

Analysis of the Japanese Adverse Drug Event Report (JADER) database (338,224 reports from April 2004 to November 2014) calculated reporting odds ratios (RORs) for hand-foot syndrome associated with fluoropyrimidine anticancer agents. Capecitabine demonstrated a profoundly elevated ROR of 63.60 (95% CI: 56.19-71.99), indicating a strong association with hand-foot syndrome reporting [1]. In contrast, the tegafur-gimeracil-oteracil combination (S-1) exhibited an ROR of 1.30 (95% CI: 0.89-1.89), which does not represent a statistically significant increase in hand-foot syndrome reporting risk relative to background rates [1]. Intravenous 5-FU (fluorouracil) showed an ROR of 0.48 (95% CI: 0.30-0.77), representing a significantly reduced risk [1].

Adverse Event Hand-Foot Syndrome Tolerability

S-1 Monotherapy Achieves Significantly Higher Disease Control Rate (55.6% vs. 35.1%) Compared to Capecitabine in Elderly Advanced Breast Carcinoma

A randomized controlled trial comparing S-1 (tegafur/gimeracil/oteracil) versus capecitabine monotherapy in 84 elderly patients with metastatic breast cancer (for whom first or second-line treatment had failed) demonstrated a statistically significant difference in disease control rate. The S-1 group (n=41) achieved a disease control rate (complete response + partial response + stable disease) of 55.6%, whereas the capecitabine group (n=41) achieved only 35.1% (p < 0.05) [1]. The overall disease control rate (including stable disease) was 93.7% for S-1 versus 70.6% for capecitabine, also statistically significant (p < 0.05) [1]. Median survival times did not differ significantly between groups (p > 0.05), but adverse reactions including leukopenia, nausea/vomiting, and hand-foot syndrome were more frequent and severe in the capecitabine group (p < 0.05) [1].

Clinical Efficacy Breast Cancer Disease Control Rate

UFT (Tegafur-Uracil) Shows Lower Neutropenia Incidence (0%) Versus Capecitabine (20.0%) and 5-FU/LV (16.7%) in Preoperative Chemoradiotherapy for Rectal Cancer

A real-world comparative cohort study of 79 Asian patients with locally advanced rectal cancer receiving preoperative chemoradiotherapy with concurrent chemotherapy evaluated three regimens: UFT (tegafur-uracil, n=31), capecitabine (n=30), and 5-fluorouracil/leucovorin (5-FU/LV, n=18). Neutropenia incidence differed notably across regimens: UFT demonstrated 0% neutropenia (any grade), while capecitabine showed 20.0% and 5-FU/LV showed 16.7% incidence [1]. One grade 3 neutropenia event occurred in the 5-FU/LV group [1]. Major oncologic outcomes including pathologic complete response (UFT: 16.1%; capecitabine: 23.3%; 5-FU/LV: 11.1%), downstaging, and overall survival showed no statistically significant differences across the three regimens [1]. Diarrhea was the most common toxicity (grade 1-2 in 68.4% overall) with similar distribution across groups [1].

Hematologic Toxicity Neutropenia Rectal Cancer

UFT Produces Lowest Ratio of Neurotoxic Metabolite FBAL to Active 5-FU in Preclinical Pharmacokinetic Comparison

A preclinical pharmacokinetic study in rats compared plasma concentrations of 5-FU and its neurotoxic metabolite α-fluoro-β-alanine (FBAL) following administration of UFT (tegafur + uracil), tegafur alone (FT), 5-FU, and doxifluridine (5'-DFUR) at equimolar doses (75 μmol/kg). UFT exhibited the lowest FBAL concentration in plasma, followed in ascending order by FT, 5'-DFUR, and 5-FU [1]. The ratio of FBAL to 5-FU in both Cmax and AUC after UFT dosing was the lowest among the four test compounds [1]. This reduced FBAL exposure is attributed to the inhibitory effect of uracil (a component of UFT) on DPD-mediated 5-FU catabolism [1]. The authors concluded that UFT demonstrates a better balance of efficacy to toxicity than FT, 5-FU, and 5'-DFUR based on this metabolic profile [1].

Preclinical Pharmacokinetics Metabolic Toxicity FBAL

S-1 Demonstrates Superior Antitumor Activity in High-DPD-Expressing Tumor Xenografts Compared to 5-FU and UFT

Preclinical evaluation of S-1 (tegafur/gimeracil/oteracil) in murine and human tumor xenograft models demonstrated differential antitumor activity based on tumor dihydropyrimidine dehydrogenase (DPD) expression levels. In tumors with high DPD activity (specifically GCIY and GT3TKB models), S-1 showed better antitumor activity than both 5-FU and UFT [1]. This effect is mechanistically attributed to the inclusion of gimeracil, a potent DPD inhibitor that prevents rapid 5-FU catabolism within high-DPD tumor tissue [2]. Other fluoropyrimidines including UFT (with the weaker DPD inhibitor uracil) demonstrated low antitumor activity against these high-DPD-expressing xenografts [2].

Preclinical Efficacy DPD Expression Xenograft

Tegafur Formulation Selection Scenarios: Evidence-Based Procurement and Research Applications


Preclinical Oncology Models Requiring High 5-FU Exposure with Reduced Systemic Tegafur Load

S-1 formulation is indicated for preclinical pharmacology and toxicology studies where achieving high, sustained 5-FU plasma concentrations is required while minimizing the tegafur dose administered. The gimeracil component produces approximately 3-fold higher 5-FU AUC at a 16-fold lower tegafur dose compared to tegafur alone [1]. This enables dose-sparing of the prodrug while maintaining therapeutic 5-FU levels, relevant for chronic dosing protocols in murine models or for studying DPD-mediated drug interactions where maximal DPD inhibition is desired [1].

Clinical Trial Protocols in Populations with High Baseline Hand-Foot Syndrome Risk

S-1 should be prioritized over capecitabine in clinical trial design for patient populations where hand-foot syndrome is a dose-limiting concern. The JADER pharmacovigilance analysis demonstrates a 49-fold lower reporting odds ratio for hand-foot syndrome with S-1 (ROR 1.30, 95% CI 0.89-1.89) compared to capecitabine (ROR 63.60, 95% CI 56.19-71.99) [2]. Additionally, a randomized controlled trial in elderly breast cancer patients confirmed significantly lower hand-foot syndrome incidence and severity with S-1 versus capecitabine (p < 0.05) [3]. This differential supports S-1 procurement for protocols targeting elderly patients, patients with pre-existing dermatologic conditions, or those requiring long-duration fluoropyrimidine exposure.

Adjuvant and Neoadjuvant Protocols Requiring Minimized Myelosuppression

UFT (tegafur-uracil) is the preferred tegafur-based formulation for protocols where avoiding neutropenia is a primary safety consideration. In preoperative chemoradiotherapy for rectal cancer, UFT demonstrated 0% neutropenia incidence compared to 20.0% with capecitabine and 16.7% with 5-FU/LV, with no apparent compromise in pathologic complete response rates or survival outcomes [4]. This favorable hematologic safety profile supports UFT procurement for studies in frail, elderly, or heavily pretreated populations where bone marrow reserve may be compromised [4].

Long-Term Adjuvant Chemotherapy Requiring Optimized Efficacy-to-Neurotoxicity Balance

UFT is indicated for protocols involving prolonged fluoropyrimidine exposure where minimizing neurotoxicity and cardiotoxicity risk from FBAL accumulation is warranted. Preclinical pharmacokinetic data demonstrate that UFT produces the lowest FBAL/5-FU ratio (in both Cmax and AUC) among tegafur, 5-FU, and doxifluridine [5]. The uracil component inhibits DPD-mediated 5-FU catabolism, thereby reducing the generation of FBAL, the metabolite associated with neurotoxic and cardiotoxic effects [5]. This metabolic advantage is particularly relevant for adjuvant chemotherapy regimens extending beyond 6 months, where cumulative FBAL exposure may contribute to delayed toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tegafur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.